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Application Note

Abstract
This application note details a sensitive and selective Ultra-Performance Liquid

Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of

oxymatrine in biological matrices, particularly plasma. The described protocol utilizes a simple

protein precipitation for sample preparation and a rapid chromatographic separation, making it

suitable for high-throughput analysis in pharmacokinetic studies and other drug development

applications. The method has been validated for linearity, precision, accuracy, and recovery,

demonstrating its robustness and reliability.

Introduction
Oxymatrine, a quinolizidine alkaloid extracted from the roots of Sophora species, has garnered

significant interest in pharmaceutical research due to its diverse pharmacological activities,

including anti-inflammatory, anti-viral, and anti-cancer properties. To support preclinical and

clinical development, a reliable and sensitive analytical method for the accurate quantification

of oxymatrine in biological samples is essential. This application note presents a validated

UPLC-MS/MS method that offers high selectivity and a short run time, enabling efficient

analysis of a large number of samples.
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Materials and Reagents

Oxymatrine reference standard (purity ≥98%)

Tetrahydropalmatine (Internal Standard, IS, purity ≥98%)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Ultrapure water

Blank rat or human plasma

Instrumentation

Waters ACQUITY UPLC™ System

Waters Xevo TQ-S Mass Spectrometer

ACQUITY UPLC™ BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for the extraction of oxymatrine from plasma

samples.

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working

solution (e.g., 100 ng/mL Tetrahydropalmatine).

Add 400 µL of acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile

with 0.1% formic acid).

Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions

Column: ACQUITY UPLC™ BEH C18 (2.1 mm × 50 mm, 1.7 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: Acetonitrile with 0.1% formic acid

Flow Rate: 0.4 mL/min

Gradient:

0-0.5 min: 5% B

0.5-1.5 min: 5-95% B

1.5-2.0 min: 95% B

2.0-2.1 min: 95-5% B

2.1-2.5 min: 5% B

Injection Volume: 5 µL

Column Temperature: 40°C

Run Time: 2.5 minutes

MS/MS Conditions

Ionization Mode: Electrospray Ionization (ESI), Positive
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Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Collision Gas: Argon

Detection Mode: Multiple Reaction Monitoring (MRM)

The following MRM transitions were used for quantification:

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Oxymatrine 265.20 148.07 30 25

Tetrahydropalmat

ine (IS)
356.15 192.07 40 30

Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent chromatographic performance,

with a sharp and symmetrical peak for oxymatrine, eluting at approximately 1.2 minutes. The

total run time of 2.5 minutes allows for high-throughput analysis.

Method Validation

The method was validated according to standard bioanalytical guidelines.

Linearity: The calibration curve for oxymatrine in plasma was linear over the concentration

range of 4–1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
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Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at

three quality control (QC) concentrations (low, medium, and high). The precision (relative

standard deviation, RSD) was less than 8.8%, and the accuracy (relative error, RE) was

within ±8.2%.

Recovery: The extraction recovery of oxymatrine from plasma was determined by comparing

the peak areas of extracted samples with those of unextracted standards. The average

extraction recovery was found to be approximately 79.9%.

Quantitative Data Summary
Parameter Result

Linearity Range 4–1000 ng/mL

Correlation Coefficient (r²) >0.99

Lower Limit of Quantification (LLOQ) 4.0 ng/mL

Intra-day Precision (%RSD) <8.8%

Inter-day Precision (%RSD) <8.8%

Accuracy (%RE) -1.6% to 8.2%

Extraction Recovery ~79.9%

Conclusion
A rapid, sensitive, and selective UPLC-MS/MS method for the quantification of oxymatrine in

plasma has been successfully developed and validated. The simple sample preparation

procedure and short chromatographic run time make this method highly suitable for

pharmacokinetic studies and routine drug analysis.

Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions

Oxymatrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of oxymatrine reference

standard and dissolve it in 10 mL of methanol.
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Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetrahydropalmatine

and dissolve it in 10 mL of methanol.

Working Solutions: Prepare serial dilutions of the oxymatrine stock solution with

methanol:water (1:1) to create calibration standards and quality control samples. Prepare a

working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the

same diluent.

Protocol 2: Plasma Sample Preparation and Extraction
Thaw frozen plasma samples at room temperature.

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

Pipette 100 µL of plasma into the corresponding labeled tube.

Add 20 µL of the internal standard working solution to each tube (except for blank samples,

to which 20 µL of diluent is added).

Vortex briefly.

Add 400 µL of ice-cold acetonitrile to each tube.

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.

Place the tubes in a nitrogen evaporator and dry the contents at 40°C.

Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile

with 0.1% formic acid).

Vortex for 30 seconds to ensure complete dissolution.

Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.
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Visualizations
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Caption: Experimental workflow for oxymatrine quantification.
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Caption: Logical relationship of method development and validation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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